4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate
CAS No.: 1332530-04-7
Cat. No.: VC2682823
Molecular Formula: C16H24N2O7S
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.
![4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate - 1332530-04-7](/images/structure/VC2682823.png)
Specification
CAS No. | 1332530-04-7 |
---|---|
Molecular Formula | C16H24N2O7S |
Molecular Weight | 388.4 g/mol |
IUPAC Name | oxalic acid;4-[(2-piperidin-1-ylsulfonylethylamino)methyl]phenol |
Standard InChI | InChI=1S/C14H22N2O3S.C2H2O4/c17-14-6-4-13(5-7-14)12-15-8-11-20(18,19)16-9-2-1-3-10-16;3-1(4)2(5)6/h4-7,15,17H,1-3,8-12H2;(H,3,4)(H,5,6) |
Standard InChI Key | KXCJOJHRTMRMHL-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)S(=O)(=O)CCNCC2=CC=C(C=C2)O.C(=O)(C(=O)O)O |
Canonical SMILES | C1CCN(CC1)S(=O)(=O)CCNCC2=CC=C(C=C2)O.C(=O)(C(=O)O)O |
Introduction
Chemical Properties
Structure and Identification
4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate is a salt compound formed from the parent molecule 4-(((2-(Piperidin-1-ylsulfonyl)ethyl)amino)methyl)phenol and oxalic acid. It contains a piperidine ring connected to a sulfonyl group, which links to an ethyl chain that connects to an amino group, which is further connected to a p-hydroxyphenyl group via a methylene bridge .
The compound is registered in chemical databases with several identification parameters that distinguish it from other compounds:
Table 1: Key Identification Parameters
The compound is known by multiple synonyms in chemical literature and databases:
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4-({[2-(piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate
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4-({[2-(piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol ethanedioate (salt)
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Oxalic acid;4-[(2-piperidin-1-ylsulfonylethylamino)methyl]phenol
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Phenol, 4-[[[2-(1-piperidinylsulfonyl)ethyl]amino]methyl]-, ethanedioate (1:1)
Molecular Properties
The molecular properties of 4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate are well-defined in chemical databases and provide important information for researchers working with this compound.
Table 2: Molecular Properties
The slight variation in reported molecular weight (388.4 vs. 388.44) likely stems from different rounding conventions used by the respective databases .
Supplier | Location | Package Size | Price (USD) | Catalog Number |
---|---|---|---|---|
Matrix Scientific | United States | 500 mg | $364.62 | 060233-500MG |
Syntechem Co., Ltd | China | Not specified | Not specified | Not provided |
Additionally, J&H CHEM R&D center offers custom synthesis services for this compound, which may be advantageous for researchers requiring larger quantities or specific purity grades .
Product Specifications
The commercially available 4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate is listed with standardized product identifiers to ensure researchers obtain the correct compound.
Table 4: Product Specifications from VWR/Matrix Scientific
Specification | Detail |
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Hazard Classification | Irritant |
Formula | C16H24N2O7S |
CAS Number | 1332530-04-7 |
MDL Number | MFCD19104834 |
Product Code | 101919-668 (VWR) |
Chemical Relationships and Context
Parent Compound Relationship
4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate is derived from its parent compound 4-(((2-(Piperidin-1-ylsulfonyl)ethyl)amino)methyl)phenol (PubChem CID 46779202) . The parent compound forms a salt with oxalic acid to produce the title compound. This relationship is important for understanding the chemical behavior and potential applications of the compound.
Structural Features
The compound contains several key functional groups that define its chemical properties:
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A piperidine heterocyclic ring
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A sulfonyl group (S(=O)2) connecting the piperidine to an ethyl chain
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A secondary amine connecting the ethyl chain to a benzyl group
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A p-hydroxyphenyl (phenol) group
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An oxalate counterion forming the salt
These structural features suggest potential for hydrogen bonding (through the phenol and amine groups), ionic interactions (via the oxalate), and various non-covalent interactions typical of compounds containing aromatic and heterocyclic moieties .
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